molecular formula C12H18N2O2 B4818697 N-cyclohexyl-3,5-dimethyl-4-isoxazolecarboxamide

N-cyclohexyl-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4818697
M. Wt: 222.28 g/mol
InChI Key: YCPFXLIAYMLKSN-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,5-dimethyl-4-isoxazolecarboxamide: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit p38 MAP kinase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

    3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the cyclohexyl and carboxamide groups.

    4-Isopropyl-3,5-dimethylisoxazole: Similar structure with an isopropyl group instead of a cyclohexyl group.

    N-cyclohexyl-4-isoxazolecarboxamide: Similar structure but without the 3,5-dimethyl substitution.

Uniqueness: N-cyclohexyl-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

N-cyclohexyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-11(9(2)16-14-8)12(15)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPFXLIAYMLKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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